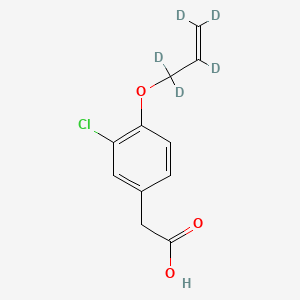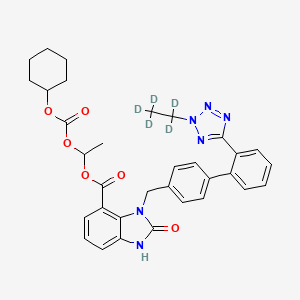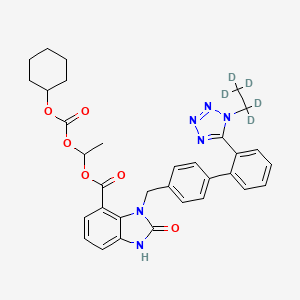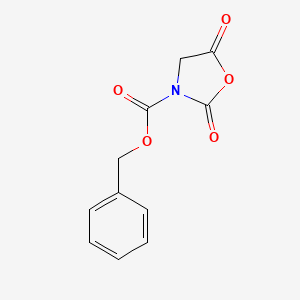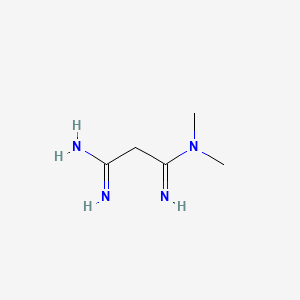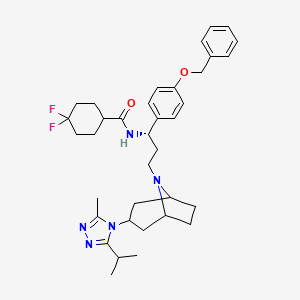
Glycidyl Linolenate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl Linolenate-d5 is a deuterium-labeled compound, specifically a stable isotope-labeled analog of glycidyl linolenate. It is used primarily in research and analytical applications. The compound has the molecular formula C21H29D5O3 and a molecular weight of 339.52 . Glycidyl linolenate is an ester formed from linolenic acid and glycidol, and the deuterium labeling is used to trace and study metabolic pathways and reactions involving this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycidyl Linolenate-d5 typically involves the esterification of linolenic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
Esterification Reaction: Linolenic acid is reacted with glycidol-d5 in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 60-80°C) and may require a solvent such as toluene or dichloromethane to facilitate the reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of linolenic acid and glycidol-d5 are reacted in industrial reactors.
Catalyst and Solvent Use: Industrial catalysts and solvents are used to optimize the reaction yield and efficiency.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Glycidyl Linolenate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxidation products.
Reduction: Reduction reactions can convert the glycidyl group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation Products: Epoxides and hydroxy derivatives.
Reduction Products: Diols and alcohols.
Substitution Products: Various substituted glycidyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glycidyl Linolenate-d5 is used in various scientific research applications, including:
Analytical Chemistry: Used as a reference standard in mass spectrometry and chromatography for the quantification of glycidyl esters in samples.
Biological Research: Used to study metabolic pathways and the incorporation of glycidyl esters in biological systems.
Medical Research: Investigated for its potential effects on cellular processes and its role in disease mechanisms.
Industrial Applications: Used in the development of new materials and products, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Glycidyl Linolenate-d5 involves its incorporation into biological systems where it can undergo various metabolic transformations. The glycidyl group can react with nucleophiles in the body, leading to the formation of adducts with proteins, DNA, and other biomolecules. These interactions can affect cellular processes and pathways, including signal transduction, gene expression, and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycidyl Linoleate-d5: Similar in structure but derived from linoleic acid instead of linolenic acid.
Glycidyl Oleate-d5: Derived from oleic acid and used in similar research applications.
Glycidyl Palmitate-d5: Derived from palmitic acid and used for studying saturated glycidyl esters.
Uniqueness
Glycidyl Linolenate-d5 is unique due to its polyunsaturated nature, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. Its deuterium labeling also makes it a valuable tool for tracing metabolic pathways and studying the effects of glycidyl esters in biological systems .
Propriétés
Numéro CAS |
1287393-54-7 |
|---|---|
Formule moléculaire |
C21H34O3 |
Poids moléculaire |
339.531 |
Nom IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D |
Clé InChI |
SGFJJNBUMXQSMU-IMUSMWQLSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 |
Synonymes |
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic Acid 2-Oxiranylmethyl Ester-d5; _x000B_Linolenic Acid Glycidyl Ester-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


